An In-depth Technical Guide to 2,4,4-Trimethylcyclohexan-1-amine: Properties, Analysis, and Applications
An In-depth Technical Guide to 2,4,4-Trimethylcyclohexan-1-amine: Properties, Analysis, and Applications
Introduction
2,4,4-Trimethylcyclohexan-1-amine, a substituted cycloaliphatic amine, is a molecule of significant interest in various fields of chemical synthesis, from pharmaceuticals to material science. Its unique structure, featuring a cyclohexane ring with a gem-dimethyl group and a secondary amine, imparts specific steric and electronic properties that make it a valuable building block and intermediate. This guide provides a comprehensive overview of its physicochemical properties, spectral characteristics, and key applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
The compound is identified by the following:
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IUPAC Name: N,4,4-trimethylcyclohexan-1-amine[1]
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Common Synonyms: N,4,4-Trimethylcyclohexanamine, N-Methyl-4,4-dimethylcyclohexylamine[1]
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CAS Number: 45815-91-6[2]
This document will delve into the core scientific attributes of the molecule, offering field-proven insights into its analysis and handling, supported by authoritative references.
Chemical Structure
The molecular structure of 2,4,4-Trimethylcyclohexan-1-amine is fundamental to its chemical behavior. The cyclohexane ring provides a non-planar, saturated scaffold, while the gem-dimethyl group at the C4 position introduces significant steric hindrance, influencing its reactivity and interaction with other molecules. The secondary amine group at C1 is the primary site of chemical reactivity.
Caption: 2D Structure of 2,4,4-Trimethylcyclohexan-1-amine.
Physicochemical Properties
The physical and chemical properties of 2,4,4-Trimethylcyclohexan-1-amine dictate its behavior in various systems, its appropriate handling procedures, and its potential applications. These properties are summarized in the table below.
| Property | Value / Description | Significance & Causality |
| Appearance | Clear, mobile liquid. May develop a slight yellow tint upon aging due to minor oxidation.[2] | Typical for low-molecular-weight aliphatic amines. The color change is a common indicator of product age or exposure to air. |
| Odor | Discernible amine, fishy odor.[2] | Characteristic of volatile short-chain amines. |
| Density | 0.843 g/cm³ (at 20°C, calculated).[2] | The density is slightly less than water, which is typical for hydrocarbon-rich amine structures. |
| Boiling Point | ~175 °C (predicted).[2] | Consistent with similar isomers (3,3,5-trimethylcyclohexylamines boil at 177-178 °C).[2] The moderate boiling point indicates limited volatility under standard conditions. |
| Melting Point | -50 to -65 °C (estimated).[2] | No experimental data is available. This estimate is based on structurally similar amines; the bulky methyl groups likely disrupt crystal lattice formation, leading to a low freezing point. |
| Solubility | Water: 1–2 g/L (estimated).[2]Alcohols (Methanol, Ethanol): Miscible.[2]Organic Solvents (Hexane, Toluene, Acetone): Miscible.[2] | The amine group provides some polarity and hydrogen bonding capability, allowing for limited aqueous solubility. The large alkyl structure ensures miscibility with non-polar organic solvents. |
| Octanol-Water Partition Coefficient (Log P) | 2.3 (computed).[1] | This value indicates moderate hydrophobicity, suggesting the compound will preferentially partition into lipid or non-polar environments over aqueous ones.[2] |
| Acidity (pKa) | Expected: 10-11 (for the conjugate acid). | While no specific value is reported, it is expected to be in the typical range for secondary aliphatic amines, making it a weak base.[4] |
Spectral Analysis for Structural Elucidation
Spectroscopic methods are essential for confirming the identity and purity of 2,4,4-Trimethylcyclohexan-1-amine. The key spectral features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. For this secondary amine, the following absorptions are characteristic:
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N-H Stretch: A single, moderately sharp band is expected in the 3350-3310 cm⁻¹ region.[5] This distinguishes it from primary amines (which show two N-H bands) and tertiary amines (which show none).
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C-H Stretch: Strong bands will appear in the 3000-2850 cm⁻¹ region, typical for the aliphatic C-H bonds in the cyclohexane ring and methyl groups.[6]
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N-H Bend (Wag): A strong, often broad, absorption can be observed in the 910-665 cm⁻¹ range.[5]
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C-N Stretch: A medium-intensity band for the aliphatic amine C-N bond is expected between 1250-1020 cm⁻¹.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for detailed structural analysis.
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¹H NMR: The spectrum will show distinct signals for the different proton environments. Hydrogens on the carbon alpha to the nitrogen (the CH-N group) will be deshielded and appear downfield.[8] The N-H proton typically appears as a broad signal that can be exchanged with D₂O, causing its disappearance from the spectrum. The N-methyl group is particularly distinctive, expected as a sharp singlet around 2.2-2.6 δ.[8] The gem-dimethyl groups at C4 will likely appear as sharp singlets, while the cyclohexane ring protons will present as complex multiplets.
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¹³C NMR: Carbons bonded to the nitrogen atom are deshielded and will resonate further downfield compared to other alkane carbons.[8] The spectrum will show distinct signals for the N-methyl carbon, the quaternary C4 carbon, the two equivalent methyl carbons at C4, and the different carbons of the cyclohexane ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight (141.25 g/mol ).
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Fragmentation: Characteristic fragmentation patterns for cycloalkylamines often involve alpha-cleavage (loss of an alkyl group adjacent to the nitrogen) and ring fragmentation. According to NIST data, the GC-MS spectrum shows a top peak at m/z 70, with other significant peaks at m/z 57 and 41, which correspond to stable fragment ions.[1]
Reactivity, Synthesis, and Applications
Chemical Reactivity
The chemistry of 2,4,4-Trimethylcyclohexan-1-amine is dominated by the lone pair of electrons on the nitrogen atom, making it a nucleophile and a base. It undergoes typical amine reactions such as:
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Alkylation and Acylation: Reacts with alkyl halides and acyl chlorides to form tertiary amines and amides, respectively.[2]
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Salt Formation: Reacts with acids to form ammonium salts, which can be useful for purification or modification of physical properties.
Synthesis Routes
Several synthetic pathways can be employed to produce this compound:
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Reductive Amination: A common and efficient method involves the reaction of 2,4,4-Trimethylcyclohexanone[9] with methylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.
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Amine Alkylation: While possible, direct alkylation of an amine precursor can be challenging to control and may lead to over-alkylation.
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Boc Protection Method: This multi-step approach involves protecting a primary amine, followed by methylation and deprotection, offering high selectivity and yield.[2]
Industrial and Research Applications
The unique structure of 2,4,4-Trimethylcyclohexan-1-amine makes it a versatile intermediate in several areas:
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Pharmaceuticals: It serves as a key building block in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[2] Cyclohexylamine derivatives are integral to various drugs.
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Polymer Chemistry: The reactive amine functionality allows it to be used as a curing agent for epoxy resins, contributing to the final properties of the polymer network.[2]
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Agrochemicals: It may be used as an intermediate in the synthesis of pesticides and herbicides.[2]
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Material Science: Its potential as a corrosion inhibitor for metals has been investigated, leveraging the ability of the amine group to adsorb onto metal surfaces.[2]
Safety and Handling
2,4,4-Trimethylcyclohexan-1-amine is classified as a hazardous chemical and requires strict safety protocols.
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Primary Hazards: The compound is a flammable liquid and vapor.[1] It is corrosive and can cause severe skin burns and eye damage.[1]
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Personal Protective Equipment (PPE): Handling must be done in a well-ventilated area, preferably a chemical fume hood.[2] Wear appropriate PPE, including chemical-resistant gloves (inspected before use), tightly fitting safety goggles, and protective clothing.
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Handling Procedures: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2] Use non-sparking tools and ground all equipment to prevent static discharge.
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
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Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[2]
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
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Experimental Protocols: A General Workflow for Characterization
The comprehensive characterization of a sample of 2,4,4-Trimethylcyclohexan-1-amine follows a logical workflow to establish its identity, purity, structure, and properties.
Caption: General workflow for the characterization of 2,4,4-Trimethylcyclohexan-1-amine.
Step-by-Step Methodology
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Purity and Initial Identification (Chromatography):
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Objective: To determine the purity of the sample and obtain an initial confirmation of its identity.
-
Protocol (GC-MS):
-
Prepare a dilute solution of the amine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Run a temperature gradient program (e.g., starting at 50°C, ramping to 250°C) to separate components.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to purity.
-
Compare the mass spectrum of the main peak with a reference library (e.g., NIST) to confirm the molecular weight and fragmentation pattern.[1]
-
-
Causality: GC provides excellent separation of volatile compounds, while MS offers definitive molecular identification, making GC-MS the gold standard for this initial step.
-
-
Definitive Structural Elucidation (NMR & IR):
-
Objective: To unambiguously confirm the molecular structure.
-
Protocol (NMR):
-
Dissolve a small amount of the pure sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H peak should disappear.
-
Analyze the chemical shifts, integration, and coupling patterns to assign all protons and carbons to the molecular structure.
-
-
Protocol (FT-IR):
-
Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the infrared spectrum.
-
Identify characteristic peaks for N-H, C-H, and C-N bonds.[5]
-
-
Causality: While MS suggests a molecular formula, only NMR provides detailed connectivity information to confirm the exact isomer and structure. IR serves as a rapid and simple confirmation of the key functional groups.
-
-
Physicochemical Property Determination:
-
Objective: To measure key physical constants for quality control and process design.
-
Protocol:
-
Density: Use a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C).
-
Boiling Point: Use a micro boiling point apparatus or distillation setup, noting the temperature at which the liquid boils under atmospheric pressure.
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Solubility: Systematically test the miscibility or solubility of the amine in various solvents (water, ethanol, hexane) at a set concentration and temperature.
-
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Causality: These fundamental properties are critical for practical applications, including reaction setup, solvent selection, and safety assessments. Their experimental determination validates calculated or estimated values.
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References
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University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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PubChem. N,4,4-trimethylcyclohexan-1-amine. Retrieved from [Link]
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PubChemLite. N,4,4-trimethylcyclohexan-1-amine (C9H19N). Retrieved from [Link]
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Biological Magnetic Resonance Bank. bmse000224 Trimethylamine. Retrieved from [Link]
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NIST. Cyclohexanamine, N-methyl-. Retrieved from [Link]
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Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). Retrieved from [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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PubChem. 2,4,4-Trimethylcyclohexanone. Retrieved from [Link]
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Wikipedia. 2,4,6-Trimethylaniline. Retrieved from [Link]
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Cheméo. Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Retrieved from [Link]
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NIST. 2-Cyclohexen-1-one, 4,4,6-trimethyl-. Retrieved from [Link]
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Stenutz. N-methylhexan-1-amine. Retrieved from [Link]
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Wikipedia. Cyclohexylamine. Retrieved from [Link]
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